Suronacrinmaleat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Suronacrine maleate has a wide range of scientific research applications, including:

Wirkmechanismus

Suronacrine maleate, also known as HP128, is a tetrahydroacridinol derivative that has been investigated for the treatment of various memory dysfunctions characterized by decreased cholinergic function .

Target of Action

Suronacrine maleate primarily targets the norepinephrine transporter (NET) and cholinesterase enzyme . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic terminals, terminating its action . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

Suronacrine maleate inhibits both the norepinephrine uptake and cholinesterase enzyme activity . By inhibiting the norepinephrine transporter, it increases the availability of norepinephrine in the synaptic cleft. By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its availability .

Biochemical Pathways

Suronacrine maleate affects the cholinergic synapse pathway . By inhibiting the breakdown of acetylcholine and the reuptake of norepinephrine, it enhances the signaling in this pathway .

Pharmacokinetics

It is administered orally, suggesting that it is absorbed in the gastrointestinal tract .

Result of Action

Suronacrine maleate enhances memory in animals with combined cholinergic and adrenergic lesions . In preclinical models, it blocks responses to nerve stimulation and to carbachol, but increases responses to acetylcholine . It also has a selective blocking action on the waveform associated with K+ currents .

Biochemische Analyse

Biochemical Properties

Suronacrine maleate interacts with several enzymes and proteins. It inhibits both norepinephrine uptake and cholinesterase enzyme activity . This dual inhibition allows Suronacrine maleate to enhance memory in animals with combined cholinergic and adrenergic lesions .

Cellular Effects

In preclinical models, Suronacrine maleate has been shown to block responses to nerve stimulation and to carbachol, but it increases responses to acetylcholine . This suggests that Suronacrine maleate can influence cell function by modulating cell signaling pathways and cellular metabolism.

Molecular Mechanism

Suronacrine maleate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the activity of cholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting cholinesterase, Suronacrine maleate increases the availability of acetylcholine, thereby enhancing memory .

Temporal Effects in Laboratory Settings

It is known that Suronacrine maleate has a selective blocking action on the waveform associated with K+ currents

Dosage Effects in Animal Models

It is known that Suronacrine maleate enhances memory in animals with combined cholinergic and adrenergic lesions

Metabolic Pathways

Suronacrine maleate is involved in the cholinergic synapse pathway . It interacts with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby influencing metabolic flux and metabolite levels .

Vorbereitungsmethoden

Suronacrinmaleat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung supramolekularer Komplexe mit β-Cyclodextrin umfassen . Der Syntheseweg beinhaltet typischerweise die Reaktion von 9-Aminoacridin-Derivaten mit Benzylamin unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden können aufgrund der Komplexität der Verbindung eine kundenspezifische Synthese umfassen .

Analyse Chemischer Reaktionen

Suronacrinmaleat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Acetylcholinesterase und Noradrenalin-Transporter moduliert . Es interagiert mit diesen molekularen Zielen, um die cholinerge und adrenerge Neurotransmission zu verbessern, was für die kognitive Funktion entscheidend ist . Die Verbindung beeinflusst auch verschiedene Signalwege, darunter die cholinerge Synapse und die Glycerophospholipid-Stoffwechselwege .

Vergleich Mit ähnlichen Verbindungen

Suronacrinmaleat ähnelt anderen 1,2,3,4-Tetrahydroacridin-Derivaten wie Tacrinhydrochlorid und Velnacrinmaleat . Es ist einzigartig in seiner Fähigkeit, stabile Einschlusskomplexe mit β-Cyclodextrin zu bilden, was seine Löslichkeit und Bioverfügbarkeit erhöht . Andere ähnliche Verbindungen sind:

Tacrinhydrochlorid: Zur Behandlung der Alzheimer-Krankheit eingesetzt.

Velnacrinmaleat: Ein weiteres adrenerges/cholinerges Mittel mit potenziellen therapeutischen Anwendungen.

This compound zeichnet sich durch seine einzigartige chemische Struktur und Wechselwirkung mit β-Cyclodextrin aus .

Eigenschaften

IUPAC Name |

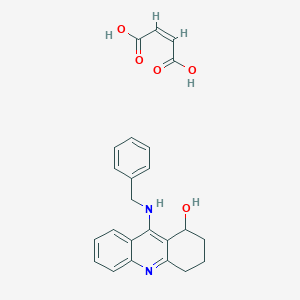

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSVNSUJOFXHC-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113108-86-4 | |

| Record name | Suronacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SURONACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Suronacrine maleate compare to other Alzheimer's disease therapeutics like Tacrine hydrochloride monohydrate and Velnacrine maleate?

A1: All three compounds belong to the 1,2,3,4-tetrahydro-9-aminoacridine family and share a similar core structure. The key difference lies in the substituents attached to this core, which influences their physicochemical properties and interactions with biological targets. [, , ] For example, X-ray powder diffraction analysis confirmed that single-crystal structures of Tacrine hydrochloride monohydrate, Velnacrine maleate, and Suronacrine maleate are representative of their respective commercial powdered samples. []

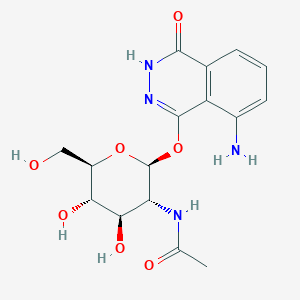

Q2: How does Suronacrine maleate interact with cyclodextrins, and what is the significance of this interaction?

A2: Research suggests that Suronacrine maleate forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin. [, ] This interaction involves the partial or complete encapsulation of the Suronacrine molecule within the hydrophobic cavity of the cyclodextrin. Such complexation can influence the drug's solubility, stability, and bioavailability, which are crucial factors for its pharmaceutical application. [, ] For instance, NMR studies revealed that while Tacrine hydrochloride and Velnacrine maleate do not demonstrate inclusion within β-cyclodextrin, Suronacrine maleate exhibits inclusion based on specific proton shifts. []

Q3: What insights do molecular modeling studies provide about Suronacrine maleate's interactions?

A3: Molecular modeling, including molecular mechanics calculations, has been employed to study the inclusion complexes of Suronacrine maleate with cyclodextrins. [, ] These simulations help visualize the spatial arrangement of the molecules within the complex and identify key intermolecular interactions, such as hydrogen bonding. This information is valuable for understanding the driving forces behind complex formation and predicting the stability of these complexes. [] Importantly, molecular dynamics simulations highlighted the crucial role of water molecules in accurately modeling these interactions, particularly for charged molecules like Suronacrine maleate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)

![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)

![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)